molecular formula C32H42N2O8 B14408038 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione CAS No. 84674-75-9

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione

Cat. No.: B14408038
CAS No.: 84674-75-9
M. Wt: 582.7 g/mol
InChI Key: AOJKIHFUPFIDNE-UHFFFAOYSA-N
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Description

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups, two nitro groups, and two nonyl side chains attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dihydroxy-4,8-dinitro-2,6-dinonylanthracene-9,10-dione is unique due to its specific substitution pattern and the presence of nonyl side chains, which can significantly influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

84674-75-9

Molecular Formula

C32H42N2O8

Molecular Weight

582.7 g/mol

IUPAC Name

1,5-dihydroxy-4,8-dinitro-2,6-di(nonyl)anthracene-9,10-dione

InChI

InChI=1S/C32H42N2O8/c1-3-5-7-9-11-13-15-17-21-19-23(33(39)40)25-27(29(21)35)31(37)26-24(34(41)42)20-22(30(36)28(26)32(25)38)18-16-14-12-10-8-6-4-2/h19-20,35-36H,3-18H2,1-2H3

InChI Key

AOJKIHFUPFIDNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C=C(C(=C3C2=O)O)CCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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